Cylindol B

Description

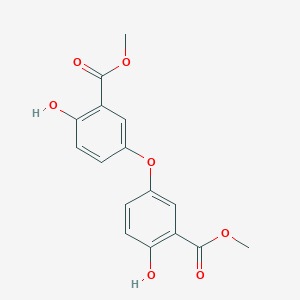

Structure

3D Structure

Properties

CAS No. |

159225-90-8 |

|---|---|

Molecular Formula |

C16H14O7 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonylphenoxy)benzoate |

InChI |

InChI=1S/C16H14O7/c1-21-15(19)11-7-9(3-5-13(11)17)23-10-4-6-14(18)12(8-10)16(20)22-2/h3-8,17-18H,1-2H3 |

InChI Key |

VSXYXFKPDHKDNT-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)C(=O)OC)O |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)C(=O)OC)O |

Other CAS No. |

159225-90-8 |

Synonyms |

cylindol B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Cylindol B

Structural Confirmation and Revisions

The journey to definitively establish the chemical structure of Cylindol B has involved several stages of assignment, re-evaluation, and ongoing investigation due to initial discrepancies.

Initial Structural Assignment and Supporting Evidence

The initial proposed structure for this compound was primarily assigned based on a thorough analysis of its spectroscopic data. This initial assignment suggested a molecular formula of CHO. Spectroscopic techniques, such as ¹H and ¹³C NMR, as well as mass spectrometry, were instrumental in deriving this preliminary structural hypothesis.

Discrepancies and Re-evaluation of Proposed Structures

Subsequent attempts at the total synthesis of the initially proposed structure of this compound revealed significant discrepancies. Research indicated that the proposed structure, when synthesized in the laboratory, did not match the spectral data obtained from the natural this compound compound nih.gov. Furthermore, the synthesis of various isomers of the proposed structure also failed to yield compounds whose spectroscopic profiles aligned with that of natural this compound nih.gov. These findings necessitated a re-evaluation of the original structural assignment, indicating that the initial determination was incorrect nih.gov.

Ongoing Research in Structural Resolution of Natural this compound

As a result of the noted discrepancies, the definitive structure of natural this compound remains unresolved nih.gov. The challenges in synthesizing a compound that perfectly matches the spectral characteristics of the natural product highlight the complexity of its true chemical architecture. Consequently, ongoing research efforts are dedicated to further investigate and ultimately resolve the accurate structure of natural this compound, utilizing advanced analytical techniques and synthetic approaches to overcome the existing ambiguities nih.gov.

Chemical Synthesis and Analog Development of Cylindol B

Total Synthesis Strategies for Proposed Cylindol B Structures

The total synthesis of natural products like this compound is crucial for confirming their proposed structures, understanding their biological activities, and enabling the production of sufficient quantities for further research. However, the synthesis of this compound has been particularly complex due to uncertainties surrounding its exact chemical structure koreascience.krresearchgate.netkoreascience.krresearchgate.netresearchgate.netresearchgate.net.

This compound is classified as a biphenyl (B1667301) ether derivative mdpi.comresearchgate.net. The synthesis of biphenyl ether scaffolds often involves strategies such as Ullmann-type coupling reactions or other methods for forming the diaryl ether linkage dokumen.pubdiva-portal.org. Early attempts at synthesizing Cylindol A, another biphenyl ether from Imperata cylindrica, utilized Ullmann-type coupling reactions, though with relatively low yields dokumen.pub. Modified synthetic routes have been explored to improve efficiency, often starting from symmetrical diaryl ether precursors dokumen.pub.

A significant challenge in the synthesis of complex natural products like this compound lies in achieving stereoselectivity, which refers to the control over the formation of specific stereoisomers. In the case of this compound, the uncertainty of its true structure has compounded these challenges. Researchers have synthesized various isomers as potential candidates for the natural this compound, but their spectral data did not consistently match that of the isolated natural product, indicating that the proposed structure was incorrect koreascience.krresearchgate.netkoreascience.krresearchgate.netresearchgate.net. This highlights the difficulty in precisely replicating the stereochemical intricacies of natural compounds when their exact configuration is not fully established.

Exploration of Synthetic Pathways for Biphenyl Ether Scaffolds

Chemical Modification and Derivatization for Research Probes

Despite the structural ambiguity of natural this compound, chemical modification and derivatization strategies are vital for creating research probes to investigate potential biological activities and to conduct structure-activity relationship (SAR) studies.

Modifying the this compound scaffold typically involves introducing or altering functional groups to explore changes in its properties and interactions. Given its biphenyl ether nature, common modification strategies could include alterations to the aromatic rings, ether linkages, or any peripheral functional groups (e.g., hydroxyls, aldehydes, carboxylic acids) that are part of its proposed structures nih.gov. These modifications can involve various organic reactions such as esterification, etherification, oxidation, reduction, or halogenation, depending on the desired changes.

The synthesis of analogs is a critical step in SAR studies, aiming to understand how structural changes affect biological activity oup.comscience.gov. For this compound, even with the structural uncertainty of the natural compound, synthesizing a range of analogs based on proposed or related biphenyl ether structures allows researchers to probe potential interactions with biological targets. For instance, Cylindol A, a related biphenyl ether, has shown 5-lipoxygenase inhibitory activity, suggesting that analogs of this compound could also possess interesting biological properties science.govscience.govscience.govscience.gov. SAR studies typically involve systematic modifications to the parent scaffold and subsequent testing of the synthesized analogs for a specific biological effect.

Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Investigation of Molecular Targets and Ligand-Receptor Interactions (In Vitro Studies)

Understanding the molecular targets and ligand-receptor interactions of a compound like Cylindol B is crucial for elucidating its mechanism of action and potential therapeutic applications. In vitro studies provide a controlled environment to investigate these specific interactions at a molecular level.

Target Identification Methodologies (e.g., Proteomics, Affinity Chromatography)

Target identification is a fundamental step in chemical biology and drug discovery, aiming to pinpoint the specific molecular entities (e.g., proteins, nucleic acids) with which a small molecule interacts to exert its biological effects. This process is essential for understanding the pharmacodynamics and potential off-target effects of a compound. Various methodologies are employed for target identification, particularly in vitro.

Proteomics: Chemical proteomics has emerged as a crucial technique for identifying and validating target proteins. This approach involves comparing variations in cellular proteins before and after drug intervention to identify elements specifically impacted by the compound nih.govdanaher.com. A common strategy in chemical proteomics involves using biotin-tagged probes, where a biotin (B1667282) tag is attached to the compound of interest via a chemical linker. This probe is then incubated with cell lysates or living cells, allowing it to bind to target proteins. The probe-protein complexes are subsequently isolated using streptavidin beads, which have a strong affinity for biotin, and the proteins are then identified through mass spectrometry nih.govmdpi.com. Quantitative affinity purification mass spectrometry (q-AP-MS) is a particularly attractive method for protein-protein interaction (PPI) mapping, allowing for unbiased detection of PPIs under physiological conditions and providing quantitative information to increase confidence in identified interaction partners frontiersin.org.

Affinity Chromatography: This technique is a direct biochemical method for finding target proteins that bind to small molecules researchgate.net. Affinity chromatography is a specialized form of liquid chromatography that utilizes antibodies or other specific binding partners (ligands) immobilized on a solid support matrix to selectively capture the target molecule of interest from complex biological samples creative-proteomics.combio-rad.com. This method offers high selectivity, resolution, and capacity, simplifying purification processes that would otherwise be complex bio-rad.com. In proteomics, affinity chromatography is used to separate and enrich specific proteins or protein complexes, playing a vital role in isolating protein complexes and identifying protein-protein interaction networks creative-proteomics.comresearchgate.net.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)

Enzyme inhibition studies are critical for predicting the pharmacokinetics of a compound and understanding its potential to decrease the synthesis or concentration of enzymes bioivt.com. These studies assess how a compound affects the activity of specific enzymes.

While direct enzyme inhibition studies specifically for this compound are not extensively detailed in the provided search results, Imperata cylindrica, from which this compound is isolated, has been investigated for various pharmacological activities, including anti-inflammatory effects mdpi.comnih.gov. The general principle of enzyme inhibition involves the compound interfering with the enzyme's catalytic activity, often by binding to its active site or an allosteric site nih.gov.

Cholinesterase Inhibition: Cholinesterases are enzymes that catalyze the hydrolysis of acetylcholine (B1216132) (ACh), a neurotransmitter, thereby terminating neurotransmission ampath.co.za. There are two main types: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govmdpi.com. Inhibition of these enzymes leads to increased availability of acetylcholine in the synaptic cleft, which can have therapeutic implications, particularly in conditions like Alzheimer's disease where acetylcholine levels are low brown.edualzheimerswa.org.au. While some compounds from Imperata cylindrica have shown anti-inflammatory activity, specific data on this compound's direct inhibition of cholinesterases is not explicitly present in the provided search results. However, the concept of cholinesterase inhibition is a well-established area of enzyme inhibition studies mdpi.combrown.edualzheimerswa.org.au.

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for characterizing the interaction between a compound (ligand) and its target receptor merckmillipore.comeurofinsdiscovery.com. These assays are used to determine the intrinsic activity and affinity of a drug for a receptor's binding domain eurofinsdiscovery.com.

Typically, receptor binding assays are designed as competitive inhibition assays, often utilizing radiolabeled known drugs or ligands to screen chemical or natural product libraries for compounds with higher affinity merckmillipore.comnih.gov. This allows for the quantitative determination of binding parameters, indicating the minimal effective drug concentrations merckmillipore.com. Common formats include filtration-based assays and Scintillation Proximity Assays (SPA), both of which typically use a radiolabeled ligand and a receptor source (e.g., membranes, soluble/purified receptor) nih.gov. Mass spectrometry (MS)-based ligand binding assays are also used as a label-free alternative to confirm direct binding without the risk of labels interfering with the binding event eurofinsdiscovery.com. These assays are crucial for understanding how this compound might interact with specific cellular receptors to mediate its biological effects.

Computational Chemistry and Structural Biology of Cylindol B

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily rooted in quantum mechanics, are fundamental for determining the electronic structure and predicting the reactivity of molecules. These calculations provide insights into how electrons are distributed within a molecule and how they influence its chemical behavior scispace.comkuleuven.benih.govrsc.orgekb.eg.

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it widely applicable for studying molecular properties scispace.commdpi.com. For compounds like Cylindol B, DFT is instrumental in optimizing molecular geometries, calculating electronic energies, and predicting various physicochemical parameters. DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G**, 6-311++G(d,p)), are commonly employed to determine the most stable molecular conformations and to derive properties such as dipole moments, which are crucial for understanding molecular interactions mdpi.combanglajol.inforesearchgate.net.

While specific DFT data for this compound's definitive structure are not widely reported due to the ongoing structural questions, typical applications for natural products involve:

Geometry Optimization: Determining the lowest energy 3D arrangement of atoms.

Energy Calculations: Providing insights into molecular stability and reaction energetics.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation banglajol.info.

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are critical tools derived from quantum chemical calculations for understanding molecular reactivity and stability malayajournal.orgnih.govekb.egbanglajol.inforesearchgate.netmdpi.com.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting ability malayajournal.orgmdpi.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap typically suggests higher reactivity malayajournal.orgbanglajol.infomdpi.com.

For a hypothetical structure of this compound, FMO analysis would predict its electron-donating and accepting capabilities, informing potential reaction pathways. For example, in other organic compounds, HOMO-LUMO energy gaps typically range from 3.0 eV to 5.0 eV, with specific values correlating to observed stability and electronic transitions mdpi.com.

Density Functional Theory (DFT) Applications

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how small molecules, such as natural products, interact with biological targets like proteins ebi-edu.combiotech-asia.orgresearchgate.net.

Molecular Docking: This method predicts the preferred binding orientation (pose) of a ligand within the active site of a target protein and estimates the binding affinity ebi-edu.comsciforschenonline.orgbiochemjournal.com. It helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex biochemjournal.com. For a compound like this compound, if a biological target were identified, docking studies could propose how it might bind and exert its effect. Docking scores, often expressed in kcal/mol, indicate the predicted binding strength, with more negative values suggesting stronger binding biochemjournal.com.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a time-dependent view of molecular interactions, accounting for the dynamic nature and flexibility of both the ligand and the target biotech-asia.orgresearchgate.netmdpi.comwustl.edu. MD simulations can validate docking poses, assess the stability of protein-ligand complexes over time, and explore conformational changes that occur upon binding biotech-asia.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to assess the stability and flexibility of the simulated system biotech-asia.org. Although specific MD simulations for this compound are not detailed in current literature due to its uncertain structure, these methods are routinely applied to natural products to understand their binding mechanisms and inform lead optimization in drug discovery researchgate.net.

Conformational Analysis and Spectroscopic Property Prediction

Understanding the three-dimensional shape, or conformation, of a molecule is crucial as it directly influences its physical, chemical, and biological properties mdpi.comresearchgate.net. Computational methods are vital for exploring the conformational landscape of molecules and predicting their spectroscopic fingerprints.

Conformational Analysis: This involves identifying all possible stable conformations of a molecule and their relative energies mdpi.comresearchgate.net. For flexible molecules like this compound, exploring different conformers is essential because biological activity often depends on a specific bound conformation. DFT calculations, often combined with conformational search algorithms, are used to map potential energy surfaces and determine the most energetically favorable conformers mdpi.com.

Spectroscopic Property Prediction: Computational chemistry can accurately predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) rsc.orgcam.ac.ukcsic.esresearchgate.net, Infrared (IR) researchgate.net, and Raman spectra researchgate.netrsc.org. This is particularly valuable for natural product structure elucidation, where experimental data can be complex or limited cam.ac.ukcsic.es. For this compound, computational NMR prediction (e.g., using DFT-GIAO methods) could be a powerful tool to compare theoretically calculated chemical shifts for proposed structures against experimental NMR data, thereby aiding in resolving its ambiguous structure rsc.orgcam.ac.ukcsic.es. The comparison of predicted and experimental spectra helps validate proposed structures and confirm the presence of specific functional groups or arrangements rsc.org.

Structure-Activity Relationship (SAR) Modeling using Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that aim to establish a relationship between the chemical structure of compounds and their biological activity nih.govnih.govresearchgate.netmdpi.commdpi.com. These models are critical in drug discovery for optimizing lead compounds and predicting the activity of new molecules.

SAR/QSAR Principles: SAR broadly describes the qualitative association between a chemical substructure and a biological potential, while QSAR quantitatively relates a numerical measure of chemical structure (descriptors) to a quantitative measure of biological potency nih.govresearchgate.net. Computational SAR/QSAR models employ various statistical and machine learning techniques to analyze large datasets of compounds and their associated activities nih.govmdpi.com.

Applications: For natural products with observed biological activities, even if their precise structure is debated, computational SAR modeling could be applied to a series of proposed structures or analogs. This would involve:

Descriptor Generation: Calculating molecular descriptors (e.g., physicochemical properties, topological indices) for each compound researchgate.net.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) or machine learning (e.g., neural networks) to build predictive models nih.govresearchgate.netmdpi.com.

Feature Identification: Determining which structural features or properties are responsible for modulating activity nih.gov.

Prediction: Using the developed models to predict the activity of new or modified compounds nih.gov.

While specific SAR models for this compound are not available in the public domain, the general principles of computational SAR/QSAR are highly relevant for understanding and optimizing the biological effects of natural products, guiding further synthetic and biological investigations.

Chemodiversity and Ecological Context

Diversity of Phytochemicals in Imperata cylindrica and Related Plant Species

Imperata cylindrica is a rich source of various phytochemicals, with a total of 72 compounds isolated and identified from the plant nih.govresearchgate.net. The major classes of constituents include saponins, glycosides, coumarins, flavonoids, and phenols nih.govresearchgate.net. Beyond these broad categories, more specific compounds have been identified, such as simple phenols and phenolic acids like vanillic acid, caffeic acid, and ferulic acid nih.govresearchgate.net. Phenylpropanoids like 1-O-p-Coumaroylglycerol have also been reported nih.govresearchgate.net.

Among the significant compounds isolated from Imperata cylindrica are the biphenyl (B1667301) ethers, Cylindol A and Cylindol B nih.govresearchgate.netresearchgate.netsci-hub.se. These compounds are part of a broader array of bioactive phenolic compounds, which also encompass lignan (B3055560) glycosides, nor-lignans, and aurones ajol.infoinvestchempharma.com. The plant also contains terpenoids, including sesquiterpenoids and triterpenoids, as well as steroids and phytosterols (B1254722) ajol.infoinvestchempharma.com. Other notable compounds include lignans (B1203133) such as graminone A and the phenolic compound imperanene nih.govresearchgate.net. The presence of such a wide array of secondary metabolites underscores the plant's chemical complexity and its historical use in traditional medicine nih.govresearchgate.netajol.infoinvestchempharma.com.

The following table summarizes some key compounds found in Imperata cylindrica, including this compound:

| Compound Name | Class | Molecular Formula | PubChem CID | Source |

| Cylindol A | Biphenyl Ether | C16H14O7 | 10425993 | Imperata cylindrica sci-hub.senih.gov |

| This compound | Biphenyl Ether | C16H14O7 | 157798 | Imperata cylindrica sci-hub.senih.gov |

| Vanillic Acid | Phenolic Acid | C8H8O4 | 8464 | Imperata cylindrica nih.gov |

| Caffeic Acid | Phenolic Acid | C9H8O4 | 689043 | Imperata cylindrica nih.gov |

| Ferulic Acid | Phenolic Acid | C10H10O4 | 440964 | Imperata cylindrica nih.gov |

| Imperanene | Phenolic Compound | C17H22O3 | 115291 | Imperata cylindrica nih.gov |

| Graminone A | Lignan | C20H20O6 | 115289 | Imperata cylindrica researchgate.net |

Biosynthetic Interrelationships within Biphenyl Ether and Related Compound Classes

This compound is classified as a biphenyl ether, a group of compounds characterized by two phenyl rings linked by an oxygen atom nih.govresearchgate.netresearchgate.netsci-hub.se. Its structural similarity to Cylindol A, also a biphenyl ether isolated from Imperata cylindrica, suggests a common biosynthetic origin sci-hub.se. Early investigations considered this compound to be an isomer of Cylindol A sci-hub.se. The biosynthesis of biphenyl ethers typically involves the oxidative coupling of phenolic precursors, often derived from the shikimate pathway and phenylpropanoid metabolism. While specific detailed enzymatic pathways for this compound in Imperata cylindrica are not explicitly elucidated in the provided literature, its structural relationship with other biphenyl ethers implies a shared biosynthetic machinery within the plant. The isolation of both Cylindol A and B from the same plant source further supports their close biosynthetic interrelationship sci-hub.se.

Ecological Role and Significance of this compound in its Natural Environment

The ecological role of phytochemicals in plants is often linked to defense mechanisms, allelopathy, or signaling. Imperata cylindrica itself is recognized as a highly invasive and competitive weed, partly due to its ability to produce secondary metabolites that can inhibit the growth of other plants, a phenomenon known as allelopathy feedipedia.orgplantpono.orgfao.orgthegoodscentscompany.com. The plant's persistent underground rhizomes and fire resistance also contribute to its dominance in certain ecosystems feedipedia.orgplantpono.org.

Future Research Directions

Advancements in Structural Elucidation Techniques for Complex Natural Products like Cylindol B

The persistent challenge in unambiguously determining the structure of this compound highlights the necessity for further advancements and refined application of modern structural elucidation techniques. Traditional methods, while foundational, are often insufficient for complex natural products available in minute quantities or existing within intricate mixtures frontiersin.orgrsc.org.

Future research will heavily rely on enhanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Advances such as microcryoprobe NMR enable structural determination with only nanomole quantities of material, while high-field NMR and two-dimensional (2D) NMR experiments provide detailed insights into molecular connectivity and stereochemistry nih.govirjmets.comresearchgate.net. The integration of quantum mechanical (QM) calculations with NMR data (QM-NMR) is also emerging as a powerful and increasingly reliable approach for complex structures, sometimes even surpassing total synthesis in certainty researchgate.net.

In mass spectrometry, ultra-high-resolution instruments like Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) offer unparalleled mass accuracy, crucial for elemental composition determination irjmets.com. Tandem MS (MS/MS) provides fragmentation patterns vital for structural connectivity, and Ion Mobility Spectrometry (IMS) can differentiate isomeric compounds based on their size and shape, addressing a common challenge in natural product analysis irjmets.com. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are indispensable for analyzing complex natural extracts and are being continually improved for higher throughput and miniaturization rsc.orgirjmets.comresearchgate.netamazonaws.com. The combination of LC with both NMR and MS (LC-NMR-MS) offers simultaneous separation, structural, and chromatographic data acquisition, reducing analysis time and enhancing accuracy irjmets.com.

Computational approaches, including Computer-Assisted Structure Elucidation (CASE) tools, are becoming increasingly sophisticated. These tools can digest spectroscopic data, integrate with vast public databases like PubChem and ChemSpider, and utilize machine learning algorithms (e.g., SIRIUS, MS2LDA, Spec2Vec) to interpret spectral patterns and predict structures, thereby accelerating the elucidation process, especially for previously uncharacterized compounds frontiersin.orgslideshare.netfrontiersin.org. Given the unresolved nature of this compound, the application of these advanced, integrated computational and spectroscopic methods will be paramount.

Targeted Biosynthetic Pathway Engineering for Enhanced Production

Understanding and engineering the biosynthetic pathway of this compound is a critical future direction, contingent on its confirmed structure. This knowledge is essential for sustainable and scalable production, especially if the natural abundance is low. Biosynthetic pathway engineering aims to optimize the yield and quality of bioactive compounds by manipulating the enzymatic pathways involved in their synthesis jipb.net.

Key strategies include metabolic engineering and synthetic biology, which allow for the reprogramming and modulation of microbial metabolism using genetic and computational tools aist.go.jpfrontiersin.org. This involves identifying the specific genes and enzymes responsible for this compound's synthesis. While microbial biosynthetic genes often form clusters, plant genes, like those potentially involved in this compound's synthesis, can be scattered across the genome, posing a significant challenge for gene discovery wenglab.net.

Future research will focus on leveraging state-of-the-art metabolomics and genomics technologies, combined with computational approaches, to identify candidate genes involved in the biosynthetic pathway jipb.netwenglab.net. Techniques such as CRISPR-based gene editing can then be employed to modify or introduce these genes into suitable host organisms (e.g., Escherichia coli or other microbial hosts) for heterologous expression and enhanced production jipb.netaist.go.jptandfonline.com. This targeted engineering approach offers a promising avenue for overcoming limitations in natural supply and facilitating further research and potential applications of this compound. Biomimetic synthesis, which imitates natural biogenetic processes, also presents an efficient complementary strategy for producing complex natural products engineering.org.cn.

Rational Design and Synthesis of Novel this compound Analogs with Optimized Bioactivity

The rational design and synthesis of novel this compound analogs is a crucial future research direction, entirely dependent on the successful elucidation of its true chemical structure. Once the precise structure is known, structure-activity relationship (SAR) studies can commence to understand how modifications to the molecule impact its biological activity irjmets.commdpi.com.

Strategies for analog design and synthesis include diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), and the creation of hybrid molecules rsc.orgresearchgate.net. These approaches allow for systematic alterations to the natural product scaffold, enabling the exploration of chemical space around this compound to identify derivatives with improved potency, selectivity, or other desirable properties. Biotransformation using enzymes or whole cells also offers a "green" and efficient alternative for producing derivatives irjmets.com.

Computational tools will play an increasingly vital role in this process. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the properties of drug-target complexes, their binding modes, and stability, thereby guiding the design of new molecules mdpi.comnih.gov. Artificial intelligence (AI) and machine learning are also being explored for predicting biological activity and de novo drug design, which could significantly accelerate the discovery of optimized this compound analogs rsc.orgnih.gov. Despite these advancements, the design and synthesis of natural product analogs still involve a degree of trial and error, and the complexity of organic synthesis remains a bottleneck rsc.orgresearchgate.net.

Comprehensive Molecular Mechanism Elucidation in Specific Biological Systems

A comprehensive understanding of this compound's molecular mechanism of action (MOA) in specific biological systems is a critical future research area, again, contingent on its confirmed structure and availability. Elucidating the MOA involves identifying the direct cellular targets and the downstream signaling pathways modulated by the compound.

Initial approaches can involve indirect methods, such as the National Cancer Institute (NCI) 60 cell line screen and the COMPARE algorithm, which infer MOA based on similar phenotypic responses to known agents nih.gov. However, direct approaches are necessary for pinpointing specific molecular targets. These include chemical proteomics, which combines affinity chromatography with mass spectrometry to purify and identify direct binding proteins nih.govresearchgate.net. Target-based assays, as well as modulating transcript levels through cDNA overexpression or siRNA-mediated mRNA knockdown, can also provide insights into target identification nih.gov.

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, coupled with computational modeling (e.g., molecular docking and dynamics simulations), are essential for elucidating the structural basis of this compound's bioactivity and its interactions with proteins, nucleic acids, lipids, and other biomolecules mdpi.commdpi.com. Furthermore, integrating proteomics and metabolomics data can provide a systems-level understanding of how this compound impacts cellular processes and signaling networks nih.govfrontiersin.org. The application of AI and machine learning is also providing powerful new tools for target identification and unraveling complex molecular mechanisms researchgate.net.

Integration of Omics Data for Systems-Level Understanding of this compound's Role in Producing Organisms

Integrating various "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) is crucial for a systems-level understanding of this compound's role within its producing organisms, such as Imperata cylindrica. This holistic approach can reveal not only the biosynthetic machinery but also the ecological and physiological functions of the compound.

Genomics provides the blueprint of the organism's biosynthetic potential, while transcriptomics and proteomics offer insights into pathway activity by analyzing gene expression and protein levels, respectively frontiersin.orgasm.orgresearchgate.netrsc.org. Untargeted tandem mass spectrometric (MS/MS) metabolomics records mass spectral data for a wide array of natural products, allowing for a comprehensive chemical profile asm.org.

Future research will focus on developing and applying advanced computational tools to integrate these disparate datasets. This includes linking biosynthetic gene clusters (BGCs) with their corresponding metabolite profiles (MS/MS spectra), which can facilitate structural elucidation, establish the producing organisms, and infer the function of specialized metabolites through annotated genes neighboring the BGCs asm.orgresearchgate.net. Machine learning algorithms are increasingly used for BGC-metabolite matching, pathway inference, refactoring, and optimization, which can accelerate the discovery of novel natural products and understanding complex metabolic interactions frontiersin.orgasm.orgresearchgate.net. This integrated omics approach can also provide insights into the activation of BGCs that may be silent under standard laboratory conditions researchgate.net.

Development of Advanced Analytical Methods for Detection and Quantification of this compound

The accurate detection and quantification of this compound in various matrices, particularly given its potentially low natural abundance and structural complexity, necessitate the development of advanced analytical methods. Future research will focus on enhancing sensitivity, resolution, throughput, and miniaturization of existing techniques.

Ultra-high pressure liquid chromatography (UHPLC) and comprehensive two-dimensional gas chromatography (GCxGC) are vital for separating complex mixtures, offering high resolution and speed irjmets.comamazonaws.com. The continued development of hyphenated techniques, such as LC-MS, GC-MS, and LC-NMR-MS, will be crucial for simultaneous separation, identification, and quantification rsc.orgirjmets.comresearchgate.netamazonaws.com.

Improvements in detector technology, including high-field NMR and cryoprobes for enhanced sensitivity, and ultra-high-resolution mass spectrometers like Orbitrap and FT-ICR MS, will enable the detection of this compound even at trace levels irjmets.com. Ion Mobility Spectrometry (IMS) will be increasingly important for distinguishing this compound from structurally similar isomers or analogs irjmets.com. Furthermore, the development of miniaturized and portable analytical devices will allow for on-site analysis, which could be beneficial for screening source organisms or monitoring production processes irjmets.com. The integration of machine learning and artificial intelligence into analytical platforms will also transform data analysis, enabling predictive modeling and method optimization for more efficient and accurate detection and quantification of this compound irjmets.com.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis parameters for Cylindol B to improve yield and purity?

- Methodological Answer :

- Use Design of Experiments (DoE) to systematically vary reaction conditions (temperature, solvent, catalyst ratio) and identify critical parameters .

- Validate purity via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry .

- Document all procedures meticulously in lab notebooks, including deviations and troubleshooting steps, to ensure reproducibility .

- Example Data Table :

| Parameter Tested | Optimal Range | Impact on Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temp. | 60–80°C | +25% | ≥98% |

| Catalyst Loading | 0.5–1.2 mol% | +18% | ≥95% |

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemistry .

- X-ray Crystallography : Confirm absolute configuration for novel derivatives .

- In Vitro Assays : Pair functional assays (e.g., enzyme inhibition) with structural data to correlate activity with molecular features .

Q. How should researchers design a systematic literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Embase with Boolean operators (e.g., "this compound AND (anti-inflammatory OR apoptosis)") .

- Apply PRISMA guidelines to screen and select studies, focusing on reproducibility of experimental models .

- Critically evaluate conflicting results (e.g., dose-dependent cytotoxicity vs. therapeutic efficacy) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be resolved?

- Methodological Answer :

- Conduct meta-analysis with subgroup stratification by cell type, exposure time, and assay methodology (e.g., MTT vs. flow cytometry) .

- Use Bayesian statistics to quantify uncertainty and identify confounding variables (e.g., batch-to-batch compound variability) .

- Validate findings with orthogonal assays (e.g., RNA sequencing to confirm apoptotic pathways) .

Q. What strategies integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated pathways in omics datasets .

- Use machine learning (e.g., random forests) to prioritize high-confidence targets from large-scale screening data .

- Cross-reference results with molecular docking simulations to predict binding affinities for prioritized targets .

Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodological Answer :

- Standardize animal models using ARRIVE guidelines (e.g., strain, sex, housing conditions) .

- Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Perform power analysis to determine minimum sample sizes for statistical significance, accounting for inter-individual variability .

Q. What computational approaches improve predictive modeling of this compound’s pharmacokinetics?

- Methodological Answer :

- Develop Physiologically Based Pharmacokinetic (PBPK) models using in vitro ADME data (e.g., hepatic clearance, plasma protein binding) .

- Validate models against clinical data using bootstrap resampling to assess robustness .

Q. How should ethical considerations shape the design of clinical trials involving this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.